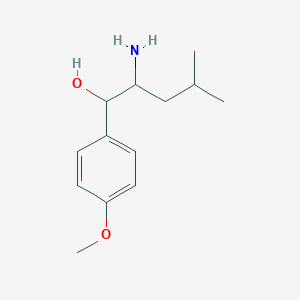

(1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol

Numéro de catalogue B8332385

Poids moléculaire: 223.31 g/mol

Clé InChI: ZDPDXFMSJLMHEC-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04644063

Procedure details

2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one (8.72 g; 37.1 mmol) was dissolved in acetic acid (88 ml). The solution was added with 5% palladium-charcoal (0.87 g) and the reactant was catalytically hydrogenated at normal pressure and at 80° C. until hydrogen was absorbed in a molar amount of three times that of the reactant. After removal of the catalyst by filtration, the acetic acid was removed under reduced pressure. The residue was dissolved in 1N hydrochloric acid (80 ml). The solution was washed twice with ether (30 ml) and the aqueous layer was basified with a 20% aqueous solution of sodium hydroxide. The aqueous layer thus treated was extracted three times with chloroform and the extracts were combined together and then washed once with brine. The resulting extract was dried over sodium sulfate and the solvent was removed by distillation under reduced pressure to give light-yellowish crystals (6.80 g). The crystals were recrystallized from benzene and hexane to obtain 5.24 g of the intended compound as white crystals (yield: 63%).

Name

2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one

Quantity

8.72 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O[N:2]=[C:3]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:5].[H][H]>C(O)(=O)C.[Pd]>[NH2:2][CH:3]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[OH:5]

|

Inputs

Step One

|

Name

|

2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one

|

|

Quantity

|

8.72 g

|

|

Type

|

reactant

|

|

Smiles

|

ON=C(C(=O)C1=CC=C(C=C1)OC)CC(C)C

|

|

Name

|

|

|

Quantity

|

88 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.87 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was absorbed in a molar amount of three times that of the reactant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the catalyst

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetic acid was removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 1N hydrochloric acid (80 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution was washed twice with ether (30 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous layer thus treated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted three times with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with brine

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by distillation under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(C(O)C1=CC=C(C=C1)OC)CC(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 82.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |